molecular formula C5H10ClNO B1601710 1-Methylpyrrolidin-3-one hydrochloride CAS No. 78635-85-5

1-Methylpyrrolidin-3-one hydrochloride

Cat. No. B1601710
CAS RN: 78635-85-5
M. Wt: 135.59 g/mol
InChI Key: CMLYAYLOSPXWCQ-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-3-one, also known as 1-Methyl-3-pyrrolidinol, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H9NO .


Molecular Structure Analysis

The molecular structure of 1-Methylpyrrolidin-3-one consists of a five-membered pyrrolidine ring with a methyl group attached to one of the nitrogen atoms . The molecular weight is 99.13 g/mol .


Physical And Chemical Properties Analysis

1-Methylpyrrolidin-3-one has a molecular weight of 99.13 g/mol, an XLogP3-AA of -0.2, and a topological polar surface area of 20.3 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

Chemical Properties and Synthesis Applications

  • Catalysis and Organic Synthesis

    "1-Methylpyrrolidin-3-one hydrochloride" and related compounds have been used as catalysts or reagents in various organic synthesis processes. For example, N-methylpyrrolidin-2-one hydrotribromide (MPHT), a closely related compound, has been demonstrated as an efficient catalyst for the aziridination of alkenes using Chloramine-T under solvent-free conditions to yield corresponding aziridines in very good yields (Jain, Joseph, & Sain, 2006). This highlights its utility in enhancing reaction efficiency and selectivity in organic chemistry.

  • Antagonistic and Pharmacological Profiles

    Some research has explored the pharmacological properties of compounds structurally similar to "this compound," showing antagonistic effects on certain receptors. For instance, HA-966, which shares a pyrrolidine structure, antagonizes N-methyl-D-aspartate (NMDA) receptors through a selective interaction with the glycine modulatory site, suggesting a potential application in neuropharmacology (Foster & Kemp, 1989).

  • Environmental Considerations in Synthesis

    The use of "this compound" and derivatives like MPHT in organic synthesis is noted for its environmentally friendly character. MPHT, for example, has found broad applicability in bromination reactions, oxidation, and other transformations, emphasizing the shift towards greener chemistry practices (Jain & Sain, 2010).

Pharmacology and Drug Development

  • Antibacterial and Antitumor Applications

    Research into the asymmetric synthesis and properties of enantiomers of certain pyrrolidine compounds has shown significant potential in the development of new antibacterial agents. These studies underline the critical role of stereochemistry in enhancing the biological activity and solubility profiles of pharmaceutical compounds (Rosen et al., 1988).

  • Corrosion Inhibition

    Novel cationic surfactants based on pyrrolidine structures have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, demonstrating the chemical versatility and industrial application potential of pyrrolidine derivatives (Hegazy et al., 2016).

Safety and Hazards

1-Methylpyrrolidin-3-one hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

1-Methylpyrrolidin-3-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases, affecting their catalytic activity. The compound’s ability to form hydrogen bonds and electrostatic interactions with these biomolecules underlies its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic reactions, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as dehydrogenases and kinases, affecting the production and utilization of metabolic intermediates. These interactions can lead to changes in metabolic flux, altering the balance of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. For example, the compound may accumulate in specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity .

properties

IUPAC Name

1-methylpyrrolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-6-3-2-5(7)4-6;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLYAYLOSPXWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504560
Record name 1-Methylpyrrolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78635-85-5
Record name 1-Methylpyrrolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpyrrolidin-3-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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